3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.30 g/mol This compound is characterized by the presence of two methoxy groups and two isopropyl groups attached to a benzoic acid core
Vorbereitungsmethoden
The synthesis of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The methoxy and isopropyl groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): This compound has similar methoxy groups but differs in the presence of a hydroxyl group instead of isopropyl groups.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has tert-butyl groups instead of isopropyl groups and a hydroxyl group instead of methoxy groups.
Methyl 3,4-dimethoxybenzoate: This compound has methoxy groups but differs in the ester functional group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22O4 |
---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
3,5-dimethoxy-2,4-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-8(2)12-10(15(16)17)7-11(18-5)13(9(3)4)14(12)19-6/h7-9H,1-6H3,(H,16,17) |
InChI-Schlüssel |
KSBCJAUOKQQTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=C(C=C1C(=O)O)OC)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.